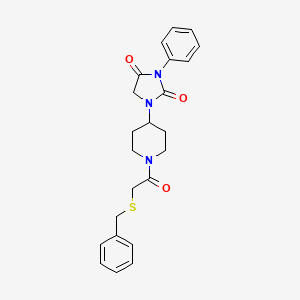

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-21-15-25(23(29)26(21)20-9-5-2-6-10-20)19-11-13-24(14-12-19)22(28)17-30-16-18-7-3-1-4-8-18/h1-10,19H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOKQHIINVCIMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CSCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

Introduction of the Benzylthioacetyl Group: This step involves the reaction of the piperidine derivative with benzylthiol and an acylating agent like acetyl chloride under basic conditions.

Formation of the Imidazolidine-2,4-dione Core: This can be achieved by reacting the intermediate with urea or a similar reagent under acidic or basic conditions, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to hydroxyl groups using reducing agents such as lithium aluminum hydride.

Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various human tumor cell lines. The National Cancer Institute (NCI) has evaluated its cytotoxicity, revealing a mean growth inhibition (GI50) value indicative of its potential as an anticancer agent .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Studies have indicated that it can mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. This broad-spectrum efficacy highlights its potential as an antimicrobial agent in drug development .

Case Study 1: Antitumor Efficacy

A study conducted by the NCI assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results showed a promising average cell growth inhibition rate of 12.53%, suggesting that the compound could serve as a lead for further development into anticancer therapies .

Case Study 2: Neuroprotective Mechanisms

Research published in recent pharmacological journals explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with the compound reduced neuronal death and improved cell viability, supporting its potential application in neuroprotection .

Mechanism of Action

The mechanism of action of 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzylthioacetyl group may enhance its binding affinity to these targets, while the imidazolidine-2,4-dione core could play a role in its biological activity.

Comparison with Similar Compounds

Key Observations :

- Sulfur vs. Oxygen Heterocycles : The target compound’s benzylthio group may confer greater metabolic stability compared to oxygen-containing analogs (e.g., BG15713’s benzothiadiazole or the methoxybenzofuran in ) due to sulfur’s resistance to oxidative degradation .

- Biological Activity : While DMPI and CDFII (a chlorophenyl-substituted analog) exhibit synergy with carbapenems against MRSA , the target compound’s benzylthio group could modulate antibacterial efficacy through alternative mechanisms, such as thiol-mediated binding to bacterial enzymes.

Pharmacological Profile Comparisons

Antimicrobial Activity

Metabolic and Physicochemical Properties

- Amide vs. Thioether Linkages : The acetamide group in BG15702 () improves aqueous solubility, whereas the target compound’s thioether linkage may reduce solubility but enhance lipid bilayer penetration .

- Crystallographic Data : Piperidine derivatives with acetylated amines (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) exhibit defined hydrogen-bonding networks, suggesting the target compound’s acetyl group could stabilize its conformation for target binding .

Biological Activity

The compound 1-(1-(2-(Benzylthio)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also referred to as a benzylthio-acetyl derivative, exhibits significant biological activities that warrant detailed exploration. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 386.45 g/mol. The structure features a piperidine ring, an imidazolidine core, and a benzylthio-acetyl substituent, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent . It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives of similar structures have shown promising results against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating potent antiproliferative activity. These compounds induce G2/M phase cell cycle arrest and apoptosis through mechanisms involving tubulin disruption and targeting specific pathways associated with cancer cell survival .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 (ER+/PR+) | 52 | Induction of apoptosis, tubulin inhibition |

| MDA-MB-231 (Triple-Negative) | 74 | Cell cycle arrest, disruption of microtubule dynamics |

The mechanism by which this compound exerts its anticancer effects includes:

- Tubulin Polymerization Inhibition : The compound has been shown to bind to the colchicine site on tubulin, preventing polymerization and leading to mitotic catastrophe in cancer cells .

- Aromatase Inhibition : Structurally related compounds have demonstrated aromatase inhibitory activity, making them potential candidates for treating hormone-responsive cancers .

Case Studies and Research Findings

- Study on Antiproliferative Activity : A study published in Nature demonstrated that related imidazole derivatives had significant cytotoxic effects against a range of human cancer cell lines. The study emphasized the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Research published in Cancer Research outlined the specific pathways affected by these compounds, including the induction of apoptosis through mitochondrial pathways and the activation of caspases .

- In Vivo Studies : Preliminary animal studies have indicated that these compounds can significantly reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents in clinical settings.

Q & A

Q. Table 1: Synthetic Conditions for Piperidine Derivatives

How can computational methods streamline the design of derivatives with enhanced bioactivity?

Advanced Research Focus

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms predict optimal reaction pathways and electronic properties. For example:

- Reaction Optimization : ICReDD’s approach combines computational modeling with experimental validation to reduce trial-and-error synthesis cycles .

- Structure-Activity Relationship (SAR) : Molecular docking simulations identify binding interactions, such as piperidine ring flexibility influencing receptor affinity in spirocyclic analogs .

What spectroscopic techniques validate the structural integrity of this compound?

Q. Basic Research Focus

- ¹H/¹³C-NMR : Confirms piperidine ring conformation and benzylthio-acetyl connectivity via characteristic shifts (e.g., piperidine CH₂ at δ 2.5–3.5 ppm) .

- HPLC : Retention times (11.351–11.959 min) and peak areas (>97%) assess purity .

- Elemental Analysis : Discrepancies (e.g., ΔC +0.37% in ) may indicate residual solvents; cross-validate with mass spectrometry .

How should researchers address discrepancies in elemental analysis results?

Advanced Research Focus

Discrepancies arise from:

- Impurities : Unreacted intermediates or solvent residues. Use preparative HPLC or recrystallization for purification .

- Analytical Error : Calibrate instruments and repeat analyses. For example, ΔN up to +0.22% in suggests incomplete combustion .

- Cross-Validation : Pair elemental analysis with high-resolution MS or X-ray crystallography (e.g., spirocyclic derivatives in ) .

What in vitro models are suitable for evaluating pharmacological activity?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Test acetylcholinesterase or kinase inhibition using fluorogenic substrates.

- Receptor Binding Studies : Radiolabeled ligands quantify affinity for targets like G-protein-coupled receptors (GPCRs) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess therapeutic potential .

What safety protocols are critical during synthesis and handling?

Q. Basic Research Focus

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for volatile solvents (e.g., CHCl₃).

- Emergency Measures : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

How do structural modifications to the piperidine ring affect bioactivity?

Q. Advanced Research Focus

- Spirocyclic Systems : Enhance conformational rigidity, improving receptor selectivity (e.g., spiro[piperidine-4,2'-quinoline] in ) .

- Substituent Effects : Electron-withdrawing groups (e.g., fluoro) increase metabolic stability but may reduce solubility .

What strategies resolve low yields in multi-step synthesis?

Q. Advanced Research Focus

- Step Optimization : Isolate intermediates after each step (e.g., column chromatography).

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation efficiency.

- Solvent Polarity : Polar aprotic solvents (DMF) improve nucleophilic substitution rates .

How to validate purity via HPLC and address peak anomalies?

Q. Advanced Research Focus

- Mobile Phase : Methanol/buffer (65:35) at pH 4.6 resolves co-eluting impurities .

- Column Type : C18 columns with 5 µm particles enhance separation.

- Gradient Elution : Adjust from 10% to 90% acetonitrile over 20 minutes .

What role do spirocyclic systems play in enhancing bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.